molecular formula C23H26N4O4 B5666097 N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5666097
M. Wt: 422.5 g/mol
InChI Key: WHPSUHPYMXXUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to "N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide," involves complex chemical processes that yield compounds with potential H1-antihistaminic activity and other pharmacological properties. For example, a series of 2-(4-substituted-1-piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity, highlighting the importance of specific structural features for potent activity (Iemura et al., 1986).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is critical for their biological activity. The synthesis and structural elucidation of novel compounds derived from benzimidazole core structures, utilizing advanced techniques like crystal structure studies and DFT calculations, provide insights into their potential interactions and mechanisms of action (Kumara et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their properties and enhance their pharmacological profiles. The exploration of benzimidazole-1-carboxamide derivatives as selective serotonin 4 receptor agonists exemplifies the diversity of chemical modifications possible for these compounds, affecting their receptor affinities and activities (Tapia et al., 1999).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The synthesis and characterization of novel derivatives reveal their fluorescent properties in solution and thermal stability, providing valuable information for further application and development (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to interact with biological targets, are crucial for the pharmacological efficacy of benzimidazole derivatives. The synthesis and evaluation of novel compounds for anti-acetylcholinesterase activity demonstrate the significant impact of chemical modifications on enhancing their activity and selectivity (Sugimoto et al., 1990).

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-15-22(28)27-12-10-16(11-13-27)31-20-9-5-2-6-17(20)23(29)24-14-21-25-18-7-3-4-8-19(18)26-21/h2-9,16H,10-15H2,1H3,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSUHPYMXXUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.